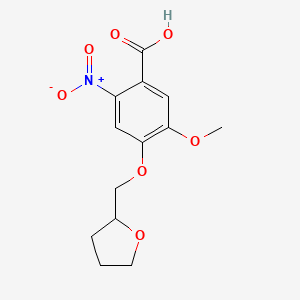

5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid

Description

5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid is a benzoic acid derivative featuring:

- A methoxy group at position 5,

- A nitro group at position 2,

- An oxolan-2-ylmethoxy (tetrahydrofuran methyl ether) substituent at position 4.

Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

5-methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO7/c1-19-11-5-9(13(15)16)10(14(17)18)6-12(11)21-7-8-3-2-4-20-8/h5-6,8H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJQHIABMUYYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid typically involves the following steps:

Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide as the methylating agent.

Oxolan-2-ylmethoxy Group Introduction: The oxolan-2-ylmethoxy group is introduced through etherification reactions, where the appropriate alcohol (oxolan-2-ylmethanol) is reacted with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, methylation, and etherification processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy and oxolan-2-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester linkage in the oxolan-2-ylmethoxy group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

Reduction: 5-Methoxy-2-amino-4-(oxolan-2-ylmethoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Hydrolysis: 5-Methoxy-2-nitro-4-hydroxybenzoic acid and oxolan-2-ylmethanol.

Scientific Research Applications

5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the benzoic acid core with substituents at positions 4 and 5 but differ in functional groups:

*Molecular weights estimated based on structural formulas.

Physicochemical and Toxicological Properties

Polarity and Lipophilicity

- Oxolan-2-ylmethoxy group : Introduces moderate polarity due to the ether oxygen and tetrahydrofuran ring, balancing solubility and membrane permeability.

- Triisopropylsilyloxy group : Highly lipophilic, likely enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Methoxymethoxy group : Polar ether group improves water solubility compared to silyl or benzyl substituents.

Toxicity Predictions (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) and cross-factor JB significantly influence oral LD₅₀ in mice :

- Bulky substituents (e.g., triisopropylsilyloxy) may increase 1JA values, correlating with higher toxicity.

- Oxolan-2-ylmethoxy : Predicted to have intermediate toxicity due to balanced connectivity indices.

Biological Activity

5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid is a compound of significant interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid is C13H15NO7. Its structure features a methoxy group, a nitro group, and an oxolan-2-ylmethoxy group attached to a benzoic acid core. This unique arrangement contributes to its biological activity and reactivity.

Biological Activity

Antimicrobial Properties

Research indicates that 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus . The compound's mechanism may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests a dual role in both infection control and inflammation management.

The biological effects of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid are thought to stem from its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components such as enzymes or receptors, leading to altered cellular responses .

Case Studies and Experimental Data

-

Antimicrobial Activity

- Study Design : Various concentrations of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid were tested against Staphylococcus aureus.

- Results : The compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL, with an IC50 value indicating potent antimicrobial activity .

- Anti-inflammatory Activity

Comparative Analysis

To better understand the uniqueness of 5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | Lacks oxolan-2-ylmethoxy group | Moderate antimicrobial activity |

| 2-Methoxy-4-nitrobenzoic acid | Similar structure but fewer functional groups | Limited anti-inflammatory effects |

| 4-Nitrobenzoic acid | Lacks methoxy and oxolan groups | Minimal biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.